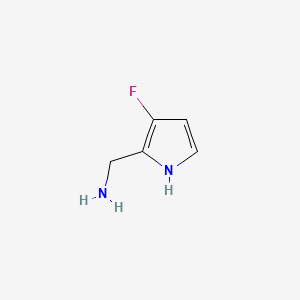
(3-Fluoro-1H-pyrrol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-1H-pyrrol-2-yl)methanamine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the third position of the pyrrole ring and an amine group attached to the methylene carbon at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1H-pyrrol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoropyrrole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound.
Another approach involves the use of 3-fluoropyrrole-2-carboxaldehyde as a starting material. This compound can be reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
(3-Fluoro-1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups into the pyrrole ring, leading to a wide range of derivatives.
科学的研究の応用
(3-Fluoro-1H-pyrrol-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Materials Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
作用機序
The mechanism of action of (3-Fluoro-1H-pyrrol-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
(1H-Pyrrol-3-yl)methanamine: This compound lacks the fluorine atom at the third position, which can significantly alter its chemical and biological properties.
(3,5-Dimethyl-1H-pyrrol-2-yl)methanamine: The presence of methyl groups instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.
(2-Fluorophenyl)-1H-pyrrole: This compound has a fluorine atom on a phenyl ring attached to the pyrrole, leading to different electronic and steric effects.
Uniqueness
The presence of the fluorine atom at the third position of the pyrrole ring in (3-Fluoro-1H-pyrrol-2-yl)methanamine imparts unique electronic properties to the compound. This can enhance its reactivity and interactions with biological targets, making it a valuable building block in medicinal chemistry and materials science. The fluorine atom can also improve the compound’s metabolic stability and bioavailability, contributing to its potential as a therapeutic agent.
特性
分子式 |
C5H7FN2 |
|---|---|
分子量 |
114.12 g/mol |
IUPAC名 |
(3-fluoro-1H-pyrrol-2-yl)methanamine |
InChI |
InChI=1S/C5H7FN2/c6-4-1-2-8-5(4)3-7/h1-2,8H,3,7H2 |
InChIキー |
KBRZFQXWRJYODE-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


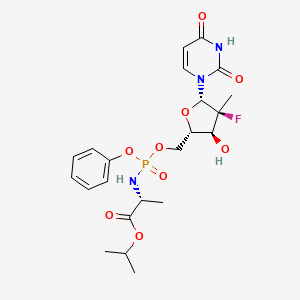

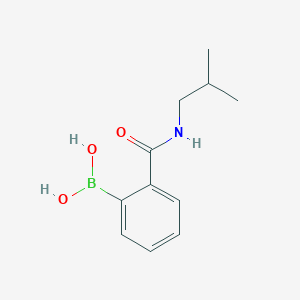


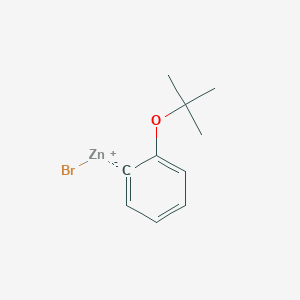

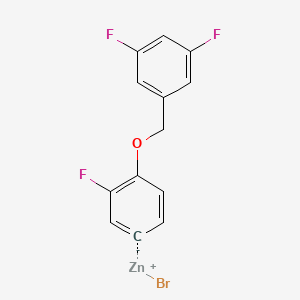

![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)

![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
